6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine
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Overview
Description
6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C14H20N4S and a molecular weight of 276.4 g/mol . This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core structure, which is substituted with a tert-butyl group at the 6-position and a piperazine ring at the 4-position .
Preparation Methods
The synthesis of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 6-position of the thieno[3,2-d]pyrimidine core through alkylation reactions.
Attachment of the Piperazine Ring: The piperazine ring is attached to the 4-position of the thieno[3,2-d]pyrimidine core via nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The piperazine ring allows for binding to various biological receptors, while the thieno[3,2-d]pyrimidine core can interact with enzymes and other proteins. These interactions can modulate biological activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine include:
4-Piperazinothieno[3,2-d]pyrimidine: Lacks the tert-butyl group, which may affect its binding affinity and biological activity.
6-t-Butylthieno[3,2-d]pyrimidine: Lacks the piperazine ring, which may reduce its versatility in binding to biological targets.
4-Piperazinopyrimidine: Lacks the thieno ring, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of chemical stability and biological activity, making it a valuable compound in scientific research .
Properties
IUPAC Name |
6-tert-butyl-4-piperazin-1-ylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-14(2,3)11-8-10-12(19-11)13(17-9-16-10)18-6-4-15-5-7-18/h8-9,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFMVNTEYTYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)C(=NC=N2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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